

# Synthesis of 6-Chloro-3-hydroxypyridazine: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299

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## Abstract

This document provides a detailed protocol for the synthesis of **6-Chloro-3-hydroxypyridazine**, a valuable heterocyclic organic compound used as a building block in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The primary synthesis route detailed involves the selective hydrolysis of 3,6-dichloropyridazine. Alternative routes starting from maleic anhydride are also discussed. This protocol includes information on chemical properties, safety precautions, and detailed experimental procedures to ensure safe and efficient synthesis.

## Compound Information

Table 1: Chemical and Physical Properties of **6-Chloro-3-hydroxypyridazine**

Property	Value	Reference
Molecular Formula	C4H3ClN2O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	130.53 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	19064-67-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	White to off-white solid/powder to crystal	<a href="#">[1]</a>
Melting Point	140.0 to 144.0 °C	<a href="#">[3]</a>
SMILES	C1C=C(C(=O)N=N1	<a href="#">[2]</a>
InChI	1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)	<a href="#">[2]</a>
IUPAC Name	3-chloro-1H-pyridazin-6-one	<a href="#">[4]</a>

## Safety and Hazard Information

**6-Chloro-3-hydroxypyridazine** is a chemical that requires careful handling. The following is a summary of its hazard classifications.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Irritation	2	H315: Causes skin irritation
Serious Eye Irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure	3	H335: May cause respiratory irritation

Source:[\[4\]](#)

Precautionary Statements:

- Prevention: Wash hands and any exposed skin thoroughly after handling.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[6][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Use only outdoors or in a well-ventilated area.[6][7] Do not eat, drink or smoke when using this product.[7][8]
- Response: If skin irritation occurs, get medical advice/attention.[6] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[6] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[6]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[6][7] Store locked up. [6][7] Keep in a dark, dry place at room temperature.[5]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

## Synthesis Protocols

Two primary routes for the synthesis of **6-Chloro-3-hydroxypyridazine** are presented below. The first is a selective hydrolysis of 3,6-dichloropyridazine, and the second outlines the synthesis from maleic anhydride.

### Protocol 1: Synthesis from 3,6-Dichloropyridazine via Hydrolysis

This protocol describes the conversion of 3,6-dichloropyridazine to **6-Chloro-3-hydroxypyridazine**. Two methods are provided, one using microwave heating and another using conventional reflux.

#### Method A: Microwave-Assisted Synthesis

This method provides a rapid and high-yield synthesis.

Table 3: Reagents and Materials for Microwave-Assisted Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
3,6-Dichloropyridazine	148.98	1.0 g	0.00671
Potassium Acetate	98.14	0.66 g	0.00672
Acetic Acid	60.05	16.7 mL	-
Water	18.02	3.3 mL	-
Ethyl Acetate	88.11	As needed	-
Saturated Brine	-	As needed	-
Anhydrous Sodium Sulfate	142.04	As needed	-

#### Experimental Procedure:

- In a suitable microwave reactor vessel, dissolve 1.0 g of 3,6-dichloropyridazine and 0.66 g of potassium acetate in a 5:1 mixture of acetic acid and water (20 mL total volume).[9]
- Heat the mixture to 140 °C under microwave irradiation for 70 minutes.[9]
- After the reaction is complete, cool the flask to room temperature.[9]
- Remove the solvent by vacuum evaporation.[9]
- To the residue, add ethyl acetate and water. Separate the layers.[9]
- Extract the aqueous layer with ethyl acetate.[9]
- Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]
- Concentrate the organic phase to obtain the product.[9]
  - Yield: 0.813 g (92.5%)[9]
  - Characterization ( $^1\text{H}$  NMR in  $\text{CDCl}_3$ ):  $\delta$  6.96 (d, 1H), 7.25 (d, 1H)[9]

## Method B: Conventional Reflux

This method uses standard laboratory equipment.

Table 4: Reagents and Materials for Conventional Reflux Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
3,6-Dichloropyridazine	148.98	1.00 g	6.71 mmol
Absolute Ethanol	46.07	10 mL	-
Saturated NH <sub>4</sub> Cl solution	-	30 mL	-
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	84.93	3 x 30 mL	-
Anhydrous Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	-
Petroleum Ether	-	As needed	-

## Experimental Procedure:

- In a 50 mL round-bottom flask, add a solution of 1.00 g of 3,6-dichloropyridazine in 10 mL of absolute ethanol.[9]
- Stir the mixture at reflux for 24 hours.[9]
- Cool the reaction mixture to room temperature.[9]
- Add 30 mL of a saturated NH<sub>4</sub>Cl solution.[9]
- Extract the resulting solution with dichloromethane (3 x 30 mL).[9]
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under vacuum.[9]

- Triturate the crude solid in petroleum ether and filter through a Büchner funnel to afford the pure product.[9]
  - Yield: 0.785 g (90%)[9]

## Protocol 2: Synthesis from Maleic Anhydride

This route involves a two-step process: the formation of 3,6-dihydroxypyridazine (maleic hydrazide) followed by chlorination.

### Step 1: Synthesis of 3,6-Dihydroxypyridazine

Table 5: Reagents and Materials for 3,6-Dihydroxypyridazine Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
Maleic Anhydride	98.06	98 g	1.0
Hydrazine Hydrate (80%)	50.06	72.5 mL	~1.3
Hydrochloric Acid (30%)	36.46	120 mL	-
Ice Water	18.02	As needed	-

### Experimental Procedure:

- In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%).[10]
- While stirring and cooling, slowly add 120 mL of 30% hydrochloric acid, keeping the temperature below 20 °C, until the pH is between 6.2 and 6.4.[11]
- Add 98 g of maleic anhydride.[10]
- Slowly heat the mixture to 110 °C and reflux for 3 hours.[10][11]

- Cool the reaction mixture, filter the precipitate, and wash the filter cake with ice water until the pH is between 4.8 and 5.1.[11]
- Dry the solid to obtain maleic hydrazide (3,6-dihydroxypyridazine).
  - Yield: ~97%[11]

### Step 2: Synthesis of 3,6-Dichloropyridazine

Table 6: Reagents and Materials for 3,6-Dichloropyridazine Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
3,6-Dihydroxypyridazine	112.09	125 g	1.115
Phosphorus Oxychloride (POCl <sub>3</sub> )	153.33	520 mL	5.576
Ethyl Acetate	88.11	As needed	-
Saturated Sodium Bicarbonate	-	As needed	-
Water	18.02	As needed	-
Brine	-	As needed	-
Anhydrous Sodium Sulfate	142.04	As needed	-

### Experimental Procedure:

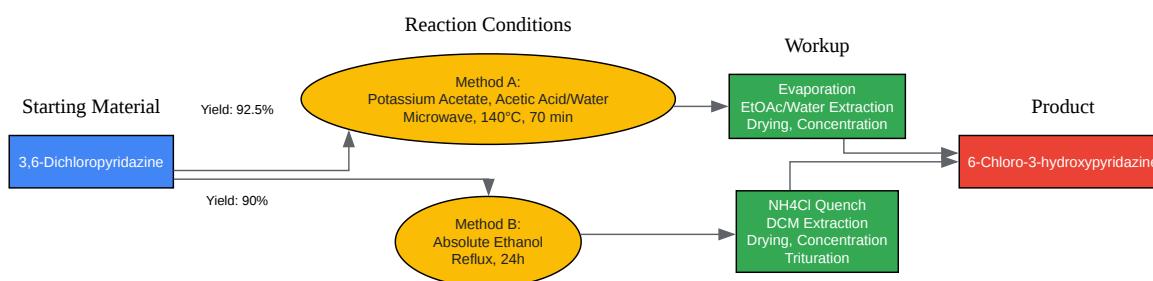
- In a 2 L round-bottom flask under a nitrogen atmosphere, add 125 g of pyridazine-3,6-diol (maleic hydrazide) to 520 mL of POCl<sub>3</sub> at room temperature.[12]
- Heat the reaction mixture to 80 °C overnight.[12]
- Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.[12]

- Dilute the mass with 1 L of ethyl acetate.[12]
- Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is ~8.[12]
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).[12]
- Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.[12]
- Filter and concentrate under vacuum. Dry the product under vacuum at 50 °C to isolate 3,6-dichloropyridazine.[12]
  - Yield: 151 g (85%)[12]

Once 3,6-dichloropyridazine is synthesized, follow Protocol 1 for its conversion to **6-Chloro-3-hydroxypyridazine**.

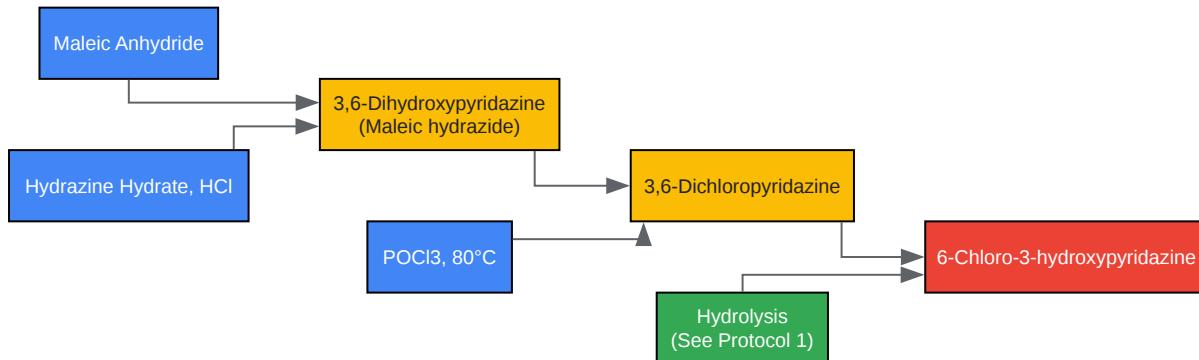
## Experimental Workflow and Diagrams

The synthesis of **6-Chloro-3-hydroxypyridazine** can be visualized through the following workflows.



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Caption: Synthesis workflow for **6-Chloro-3-hydroxypyridazine** from 3,6-Dichloropyridazine.



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Caption: Overall synthesis scheme from Maleic Anhydride.

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